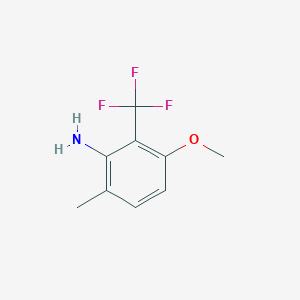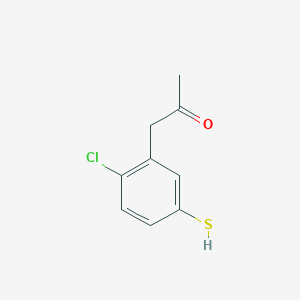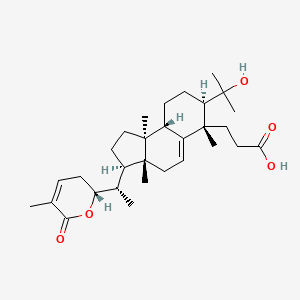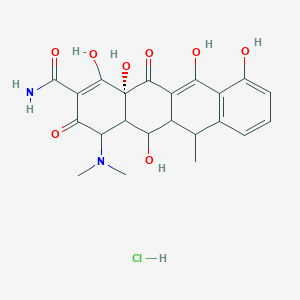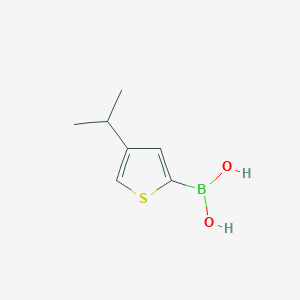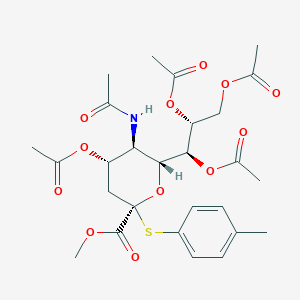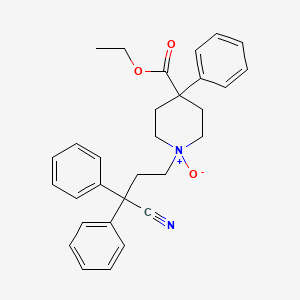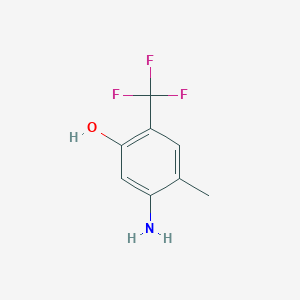![molecular formula C24H28N4O4S B14076429 3'-(N-(3-((2-Aminoethyl)amino)phenyl)sulfamoyl)-4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B14076429.png)
3'-(N-(3-((2-Aminoethyl)amino)phenyl)sulfamoyl)-4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-[[[3-[(2-Aminoethyl)amino]phenyl]amino]sulfonyl]-4’-methoxy-N,N-dimethyl-[1,1’-Biphenyl]-3-carboxamideHydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound features a biphenyl core with multiple functional groups, including amino, sulfonyl, and carboxamide groups, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-[[[3-[(2-Aminoethyl)amino]phenyl]amino]sulfonyl]-4’-methoxy-N,N-dimethyl-[1,1’-Biphenyl]-3-carboxamideHydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the biphenyl core: This can be achieved through Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of the aminoethyl group: This step involves the reaction of the biphenyl intermediate with 2-aminoethylamine under appropriate conditions.
Methoxylation and carboxamidation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
3’-[[[3-[(2-Aminoethyl)amino]phenyl]amino]sulfonyl]-4’-methoxy-N,N-dimethyl-[1,1’-Biphenyl]-3-carboxamideHydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like tin(II) chloride.
Substitution: The sulfonyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups would yield nitro derivatives, while reduction would regenerate the amino groups.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s functional groups make it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Its unique structure may allow it to act as a drug candidate for targeting specific biological pathways.
Industry: It can be used in the development of advanced materials and chemical sensors.
作用机制
The mechanism by which 3’-[[[3-[(2-Aminoethyl)amino]phenyl]amino]sulfonyl]-4’-methoxy-N,N-dimethyl-[1,1’-Biphenyl]-3-carboxamideHydrochloride exerts its effects is likely related to its ability to interact with specific molecular targets. The amino and sulfonyl groups may facilitate binding to proteins and enzymes, while the biphenyl core provides structural stability. The exact pathways involved would depend on the specific application and target.
相似化合物的比较
Similar Compounds
3-[(2-Aminoethyl)amino]phenyl derivatives: These compounds share the aminoethyl group and may have similar biological activities.
Sulfonyl-substituted biphenyls: These compounds have similar sulfonyl groups and may exhibit comparable chemical reactivity.
Methoxy-substituted biphenyls: These compounds share the methoxy group and may have similar physical properties.
Uniqueness
What sets 3’-[[[3-[(2-Aminoethyl)amino]phenyl]amino]sulfonyl]-4’-methoxy-N,N-dimethyl-[1,1’-Biphenyl]-3-carboxamideHydrochloride apart is the combination of these functional groups in a single molecule, which provides a unique set of chemical and biological properties that can be leveraged for various applications.
属性
分子式 |
C24H28N4O4S |
|---|---|
分子量 |
468.6 g/mol |
IUPAC 名称 |
3-[3-[[3-(2-aminoethylamino)phenyl]sulfamoyl]-4-methoxyphenyl]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C24H28N4O4S/c1-28(2)24(29)19-7-4-6-17(14-19)18-10-11-22(32-3)23(15-18)33(30,31)27-21-9-5-8-20(16-21)26-13-12-25/h4-11,14-16,26-27H,12-13,25H2,1-3H3 |
InChI 键 |
SGGXJKVUMLIPOL-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=CC(=C3)NCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


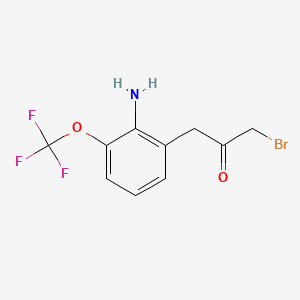
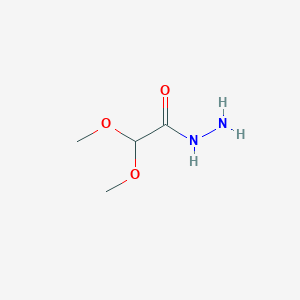
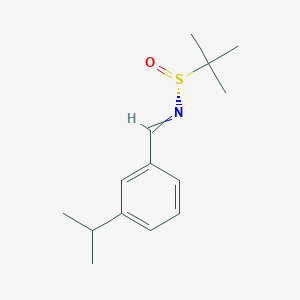
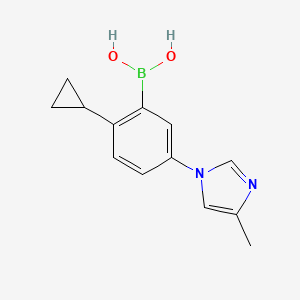
![Benzenamine, N-[[4-(2-phenylethenyl)phenyl]methylene]-](/img/structure/B14076372.png)

